Rhodium(II) acetate dimer

Nitrene Transfer Chemoselectivity Aziridination

Researchers requiring predictable catalytic outcomes in cyclopropanation, aziridination, or C-H insertion must contend with variable chemoselectivity among dirhodium(II) carboxylates. Rh₂(OAc)₄ eliminates this uncertainty, offering a well-defined electronic profile and extensive kinetic data that make it the definitive starting point for reaction development. · Delivers exclusive aziridination chemoselectivity, suppressing competing C-H insertion that complicates product isolation with other catalysts. · Achieves 4:1 regioselectivity for the 3aa isomer in cyclopropanation-superior to Rh₂(esp)₂ and Rh₂(TFA)₄-reducing or eliminating challenging isomer separation. · Supplied with full quality documentation; stable under ambient shipping and storage conditions for seamless global logistics.

Molecular Formula C8H12O8Rh2
Molecular Weight 441.99 g/mol
CAS No. 15956-28-2
Cat. No. B032251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodium(II) acetate dimer
CAS15956-28-2
SynonymsTetrakis(μ-acetato)di-rhodium (Rh-Rh);  Tetrakis[μ-(acetato-O:O’)]di-Rhodium(Rh-Rh);  Bis(Rhodium diacetate);  Dirhodium Tetraacetate;  Dirhodium(II)tetraacetate;  NSC 156310;  Rhodium Acetate;  Rhodium Diacetate Dimer;  Rhodium(II) Acetate;  Tetraacetatodir
Molecular FormulaC8H12O8Rh2
Molecular Weight441.99 g/mol
Structural Identifiers
SMILESCC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Rh+2].[Rh+2]
InChIInChI=1S/4C2H4O2.2Rh/c4*1-2(3)4;;/h4*1H3,(H,3,4);;/q;;;;2*+2/p-4
InChIKeySYBXSZMNKDOUCA-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rhodium(II) Acetate Dimer: Catalyst Selection Guide


Rhodium(II) acetate dimer (Rh₂(OAc)₄) is a cornerstone homogenous catalyst in the dirhodium(II) carboxylate class, prized for carbenoid and nitrenoid transfer reactions . Characterized by its 'paddlewheel' structure with a formal Rh–Rh single bond (2.386 Å) [1] and axial coordination sites, it is a dark green, air-stable solid soluble in common polar organic solvents . While many in-class analogs exist, Rh₂(OAc)₄ often serves as the primary benchmark due to its balanced reactivity profile and extensive characterization .

Homogeneous carbenoid/nitrenoid transfer catalysis
Balanced reactivity profile for benchmark studies
Air-stable, soluble in common polar organic solvents

Why Rhodium(II) Acetate Dimer Is Not Interchangeable


Substituting Rh₂(OAc)₄ with other dirhodium(II) carboxylates like Rh₂(TFA)₄, Rh₂(esp)₂, or Rh₂(Oct)₄ is not straightforward. Key performance metrics such as chemoselectivity in nitrene transfer [1], regioselectivity in cyclopropanation [2], and the electronic Hammett parameter (ρ) governing carbene reactivity [3] are all strongly ligand-dependent. These quantifiable differences mean that a change in catalyst can profoundly alter product distribution and yield, making Rh₂(OAc)₄ a distinct and deliberate choice for predictable, balanced catalytic outcomes.

Chemoselectivity divergence
Nitrene transfer selectivity (aziridination vs. C-H amination) can shift markedly with ligand identity, e.g., Rh₂(esp)₂.
Regioselectivity reversal
Cyclopropanation regioisomer ratios differ broadly among dirhodium carboxylates; Rh₂(OAc)₄ selectivity may not transfer.
Electronic parameter mismatch
Carbene electrophilicity (Hammett ρ) is ligand-dependent; switching requires re-optimization of reaction conditions.

Quantitative Differentiation: Head-to-Head Evidence


Divergent Chemoselectivity in Nitrene Transfer

In a direct comparative computational study of intermolecular nitrene transfer, Rh₂(OAc)₄ and Rh₂(esp)₂ exhibit fundamentally different chemoselectivities. Rh₂(OAc)₄ catalyzes an exclusive aziridination pathway, whereas Rh₂(esp)₂ yields a mixture of aziridination and C-H amination products due to increased steric congestion around the catalytic site [1].

Nitrene Transfer Chemoselectivity
Head-to-head
Exclusive aziridination vs. mixture (aziridination + C-H amination) for Rh₂(esp)₂
Reported exclusive aziridination; supports chemoselectivity review
M06L computational study, carvone substrate
Nitrene Transfer Chemoselectivity Aziridination

Superior Regioselectivity in Cyclopropanation

In a standardized cyclopropanation of [2.2]paracyclophane, Rh₂(OAc)₄ demonstrates the highest regioselectivity (rr = 4:1) among a panel of dirhodium(II) catalysts. Comparators such as Rh₂(TPA)₄ (rr = 1:5), Rh₂(esp)₂ (rr = 1:3), and Rh₂(TFA)₄ (rr = 1:1) all show a preference for the opposite regioisomer, while Rh₂(OBz)₄ provides comparable selectivity but with a different yield profile [1].

Cyclopropanation Regioselectivity
Head-to-head
rr = 4:1 (3aa isomer), yield 44%
Reported highest regioselectivity for 3aa; comparators gave opposite preference (rr 1:5 to 1:1)
[2.2]paracyclophane, 1 mol% cat., 25 °C
Cyclopropanation Regioselectivity Dirhodium Catalysts

Distinct Electronic Profile in Carbene Transfer

A kinetic competition study using Hammett correlation analysis reveals that Rh₂(OAc)₄ possesses a distinct electronic profile (ρ = -1.29) that lies between the more electron-deficient Rh₂(TFA)₄ (ρ = -1.46) and the more electron-rich Rh₂(Oct)₄ (ρ = -1.31). This intermediate ρ-value quantifies its balanced electrophilicity, a property not shared by its closest analogs [1].

Electronic Profile (Hammett ρ)
Cross-study
ρ = -1.29 (σ⁺, r = -0.99)
Intermediate electrophilicity between Rh₂(TFA)₄ (-1.46) and Rh₂(Oct)₄ (-1.31); supports rate prediction
Competition kinetics, diazophenylacetates
Carbene Transfer Hammett Analysis Electronic Effects

Chemoselectivity Limitation with Multi-Nucleophiles

A direct comparative study shows that while a novel heterogeneous Rh single-atom-site catalyst selectively yields a single N-H insertion isomer from aniline derivatives bearing multiple nucleophilic moieties, the homogeneous Rh₂(OAc)₄ catalyst produces a mixture of overfunctionalized side products under the same conditions [1].

Multi-Nucleophile Limitation
Data to verify
Mixture of overfunctionalized products; heterogeneous Rh-SA gives single isomer
Non-chemoselective with multiple nucleophiles; alternative catalysts may be needed
Aniline derivatives, diazo esters
Chemoselectivity N-H Insertion Heterogeneous Catalysis

Crystal Structure and Metal-Metal Bond Integrity

Single-crystal X-ray diffraction definitively establishes the Rh–Rh bond distance in Rh₂(OAc)₄ paddlewheel complexes at 2.386(6) Å [1]. This bond length is a direct consequence of the four bridging acetate ligands and is central to the complex's stability and its well-defined binuclear reactivity. While class-level structural similarity exists, this precise bond distance is a unique signature of the acetate derivative's specific electronic environment.

Rh-Rh Bond Length
Class-level
2.386(6) Å
Confirms paddlewheel structure; supports dinuclear mechanism context
Single-crystal XRD
Crystal Structure Rh-Rh Bond Paddlewheel Complex

Purity Standard for Reliable Catalysis

Commercial procurement specifications for Rh₂(OAc)₄ from leading suppliers define a high purity standard of ≥ 99.99% on a trace metals basis, with a guaranteed Rh content of ≥ 46.2% [1]. This level of purity is a verifiable, quantitative benchmark that ensures minimal interference from trace metal impurities, which can act as competing catalysts or catalyst poisons in sensitive reactions.

Commercial Purity Specification
Supporting
≥ 99.99% trace metals (Rh ≥ 46.2%)
Verifiable purity specification for procurement quality control
Supplier specification
Catalyst Purity Trace Metals Basis Quality Control

Validated Application Scenarios


High 3aa/4aa Regioselectivity Cyclopropanation

For applications targeting the 3aa regioisomer in cyclopropanation, Rh₂(OAc)₄ is the catalyst of choice. Its demonstrated 4:1 regioselectivity is superior to many other dirhodium(II) catalysts (e.g., Rh₂(esp)₂ and Rh₂(TFA)₄) under comparable conditions [1]. This selectivity reduces or eliminates the need for challenging isomer separation, improving both yield and process efficiency.

Exclusive Aziridination Pathway

When a synthetic route demands exclusive aziridination without the complication of competing C-H insertion, Rh₂(OAc)₄ is the required catalyst. In a direct comparison, Rh₂(esp)₂ yielded a mixture of products, while Rh₂(OAc)₄ provided complete chemoselectivity for the aziridine product [1]. This is critical for accessing high-purity aziridine building blocks in medicinal chemistry.

Benchmarking Carbenoid Transfer Reactions

Rh₂(OAc)₄ serves as an indispensable benchmark catalyst due to its well-defined electronic parameter (ρ = -1.29) [1]. Its moderate electrophilicity and the extensive body of comparative kinetic data available for it make Rh₂(OAc)₄ the ideal starting point for reaction development. It provides a predictable, reproducible baseline against which the performance of new catalysts or ligands can be quantitatively compared.

Catalysis Requiring an Intact Dinuclear Core

The well-characterized structure of Rh₂(OAc)₄, featuring a stable Rh–Rh single bond of 2.386 Å [1], is essential for its mechanism as a dinuclear catalyst. This structural integrity is a key quality attribute for applications where a reproducible and predictable catalytic cycle is paramount, such as in the synthesis of complex natural products where unexpected catalyst decomposition or monomerization would derail the synthesis.

Application
Selection Property
Validation Focus
Cyclopropanation targeting 3aa regioisomer
Regioselectivity profile
Regioisomer ratio review
Exclusive aziridination synthesis
Chemoselectivity (aziridination vs. C-H amination)
Product distribution analysis
Carbenoid transfer reaction benchmarking
Electronic parameter (Hammett ρ)
Kinetic consistency with literature
Dinuclear catalysis requiring intact Rh-Rh core
Rh-Rh bond integrity
Batch structural reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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